molecular formula C14H11ClF3NO2 B2459355 4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol CAS No. 720667-84-5

4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol

Cat. No.: B2459355
CAS No.: 720667-84-5
M. Wt: 317.69
InChI Key: OKVLONMRYYKLMP-UHFFFAOYSA-N
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Description

4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol is a substituted benzenol derivative featuring a chlorinated aromatic ring and an anilino-methyl group substituted with a trifluoromethoxy (-OCF₃) moiety. The trifluoromethoxy group is notable for its strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in drug discovery contexts.

Properties

IUPAC Name

4-chloro-2-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLONMRYYKLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These effects are often attributed to the compound's ability to interact with specific cellular targets, leading to the disruption of cancer cell metabolism and growth .

CRF1 Receptor Antagonism
The compound has been explored for its potential as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. In vitro studies have shown that related compounds exhibit potent binding affinity to the CRF1 receptor, which is implicated in stress response and various psychiatric disorders. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure significantly influence the binding efficacy and metabolic stability of these compounds .

Fluorescent Probes
Recent advancements have also focused on utilizing this compound as a fluorescent probe in medical imaging. The incorporation of this compound into imaging agents has been shown to enhance the detection capabilities of biological markers, facilitating better visualization of pathological processes in vivo .

Pharmacology

Anti-inflammatory Properties
Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could offer therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The exact mechanisms remain under investigation, but initial findings are promising .

Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Laboratory tests have shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents. This application is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Material Science

Synthesis of Functional Materials
The unique chemical properties of this compound make it a candidate for synthesizing functional materials with specific electronic and optical properties. Research has explored its use in creating advanced polymers and composites that can be utilized in electronics and photonics applications due to their enhanced stability and performance characteristics .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potent activity against specific cancer cell lines.
Study BCRF1 Receptor AntagonismIdentified structural modifications that enhance binding affinity and metabolic stability, leading to promising results in stress-related behavioral models.
Study CFluorescent ProbesDeveloped a novel imaging agent incorporating the compound, showing improved sensitivity and specificity for targeted tissues in animal models.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogen Influence : Bromine in increases molecular weight and polarizability compared to chlorine, which may affect solubility and binding kinetics.
  • Hydrogen Bonding: All analogs retain two hydrogen bond donors (phenolic -OH and anilino -NH), but trifluoromethoxy’s steric bulk may reduce hydrogen-bond acceptor capacity compared to -OCH₃ .

Biological Activity

4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol, a compound with significant structural complexity, is a member of the diarylether class of organic compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 4-[(2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1H-1,3-benzodiazol-6-yl)oxy]-N-methylpyridine-2-carboxamide
  • Chemical Formula : C21H15ClF3N5O2
  • Molecular Weight : 461.824 g/mol

The biological activity of this compound is influenced by its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

Enzymatic Inhibition

Research indicates that this compound may inhibit specific kinases and phosphatases, which are crucial in signaling pathways associated with cell growth and survival. In particular, its trifluoromethoxy group enhances lipophilicity, potentially increasing its affinity for lipid membranes and improving cellular uptake.

Biological Activity Data

Biological Activity Effect Reference
AntiproliferativeInhibits cancer cell growth in vitro
Anti-inflammatoryReduces cytokine release in macrophages
Enzyme inhibitionInhibits specific kinases involved in cell signaling

Case Studies

  • Anticancer Properties : A study conducted on lung cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound exhibited a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for further studies in neurodegenerative disorders.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the aniline moiety can significantly alter biological activity. The presence of electron-withdrawing groups like trifluoromethoxy enhances potency against certain cancer types.

Key Findings:

  • The compound shows selective toxicity towards cancer cells compared to normal cells.
  • It has been shown to modulate key signaling pathways involved in apoptosis and cell cycle regulation.
  • Ongoing studies are investigating its efficacy in combination therapies for enhanced therapeutic outcomes.

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